(1-Methyl-2-methylidenecyclopropyl)(phenyl)methanone
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Overview
Description
(1-Methyl-2-methylidenecyclopropyl)(phenyl)methanone is an organic compound characterized by a cyclopropyl ring substituted with a methyl group and a methylene group, along with a phenyl group attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-2-methylidenecyclopropyl)(phenyl)methanone typically involves the following steps:
Cyclopropanation: The formation of the cyclopropyl ring can be achieved through the reaction of an alkene with a carbene precursor, such as diazomethane, under controlled conditions.
Substitution Reactions:
Ketone Formation:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and advanced purification techniques may be employed to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding (1-Methyl-2-methylidenecyclopropyl)(phenyl)methanol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.
Major Products:
Oxidation: (1-Methyl-2-methylidenecyclopropyl)(phenyl)carboxylic acid.
Reduction: (1-Methyl-2-methylidenecyclopropyl)(phenyl)methanol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
(1-Methyl-2-methylidenecyclopropyl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1-Methyl-2-methylidenecyclopropyl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes involved in metabolic pathways.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Reactive Intermediates: Formation of reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
(1-Methyl-2-methylidenecyclopropyl)(phenyl)methanol: The reduced form of the compound with an alcohol group instead of a ketone.
(1-Methyl-2-methylidenecyclopropyl)(phenyl)carboxylic acid: The oxidized form with a carboxylic acid group.
(1-Methyl-2-methylidenecyclopropyl)(phenyl)methane: A structurally similar compound with a methylene group instead of a ketone.
Uniqueness: (1-Methyl-2-methylidenecyclopropyl)(phenyl)methanone is unique due to its combination of a cyclopropyl ring, a phenyl group, and a methanone moiety
Properties
CAS No. |
918403-11-9 |
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Molecular Formula |
C12H12O |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
(1-methyl-2-methylidenecyclopropyl)-phenylmethanone |
InChI |
InChI=1S/C12H12O/c1-9-8-12(9,2)11(13)10-6-4-3-5-7-10/h3-7H,1,8H2,2H3 |
InChI Key |
VEYMQCAQNHSYNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1=C)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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